molecular formula C21H22N4O2 B7831883 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-propan-2-yloxyphenyl)-2H-pyrrol-3-one

5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-propan-2-yloxyphenyl)-2H-pyrrol-3-one

Cat. No.: B7831883
M. Wt: 362.4 g/mol
InChI Key: PXRMLXOCYRPZFG-UHFFFAOYSA-N
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Description

“5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-propan-2-yloxyphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole moiety, a pyrrolone ring, and a phenyl group with a propan-2-yloxy substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-propan-2-yloxyphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-12(2)27-15-7-5-14(6-8-15)25-11-18(26)19(20(25)22)21-23-16-9-4-13(3)10-17(16)24-21/h4-10,12H,11,22H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRMLXOCYRPZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-propan-2-yloxyphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Construction of the Pyrrolone Ring: This step may involve cyclization reactions using appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group with a propan-2-yloxy substituent can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinally, compounds with similar structures are often explored for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or receptors involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one
  • 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one

Uniqueness

The presence of the propan-2-yloxy group on the phenyl ring and the specific substitution pattern on the benzimidazole ring make “5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-propan-2-yloxyphenyl)-2H-pyrrol-3-one” unique. These structural features could influence its reactivity, biological activity, and overall properties.

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